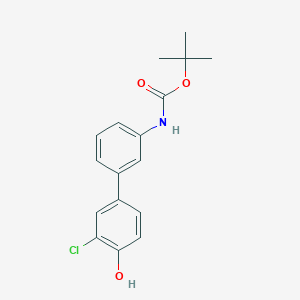
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% (abbreviated as 4-BAP-2-CP) is an organic compound commonly used in laboratory experiments. It is a white solid with a melting point of 116-118°C and a purity of 95%. It is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water. 4-BAP-2-CP is a versatile compound that has numerous scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has numerous scientific research applications. It is commonly used in the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is used in the study of the mechanism of action of various compounds, as well as in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not well understood. However, it is thought to interact with enzymes and other proteins in the body, leading to changes in biochemical and physiological processes. It is also believed to interact with receptors in the body, leading to changes in the activity of certain cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is thought to be involved in the regulation of various metabolic processes, such as the metabolism of carbohydrates, proteins, and lipids. It is also thought to be involved in the regulation of cell growth and differentiation. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is believed to be involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthesis methods and has a high purity of 95%. Furthermore, it is relatively stable and has a low melting point. However, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% also has some limitations. It is insoluble in water and can be toxic if ingested. Additionally, it is not well understood, so further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are numerous future directions for 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of drugs and pharmaceuticals. Furthermore, research could be conducted to explore its potential applications in the study of enzyme-catalyzed reactions and the regulation of cell growth and differentiation. Finally, research could be conducted to explore its potential applications in the regulation of immune responses and inflammation.
Synthesemethoden
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-bromo-4-chloroaniline with BOC-protected amino acids in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%, in a yield of up to 95%. The second step involves the removal of the BOC protecting group using an acid, such as hydrochloric acid or trifluoroacetic acid. This reaction yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFANHZYNHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

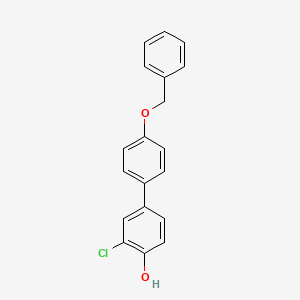
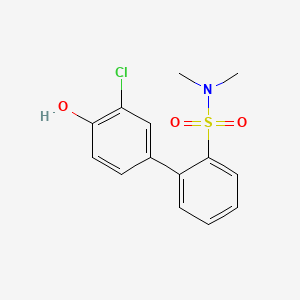


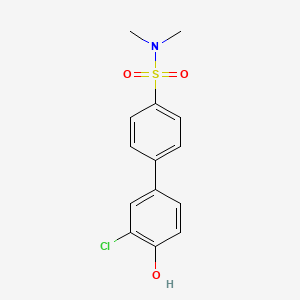
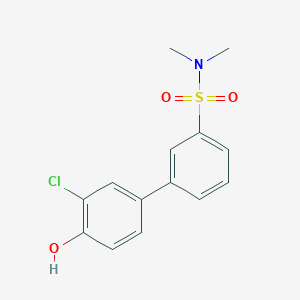


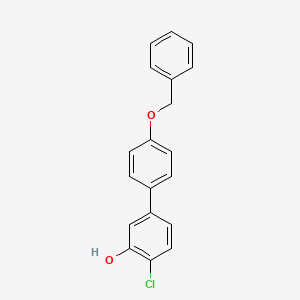
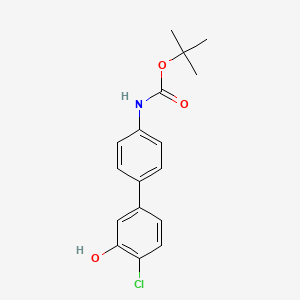


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)